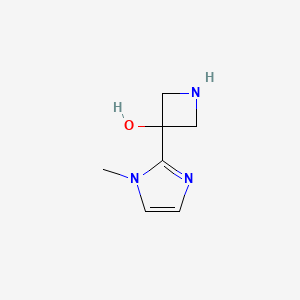

3-(1-methyl-1H-imidazol-2-yl)azetidin-3-ol

CAS No.:

Cat. No.: VC17753982

Molecular Formula: C7H11N3O

Molecular Weight: 153.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H11N3O |

|---|---|

| Molecular Weight | 153.18 g/mol |

| IUPAC Name | 3-(1-methylimidazol-2-yl)azetidin-3-ol |

| Standard InChI | InChI=1S/C7H11N3O/c1-10-3-2-9-6(10)7(11)4-8-5-7/h2-3,8,11H,4-5H2,1H3 |

| Standard InChI Key | HQEKHMWCJJVBKW-UHFFFAOYSA-N |

| Canonical SMILES | CN1C=CN=C1C2(CNC2)O |

Introduction

Chemical Structure and Molecular Characteristics

Core Structural Features

The compound’s backbone consists of an azetidine ring (a four-membered saturated heterocycle containing three carbon atoms and one nitrogen atom) substituted at the 3-position with a hydroxyl group and a 1-methylimidazol-2-yl group. The imidazole ring introduces aromaticity and hydrogen-bonding capabilities, while the azetidine’s strain enhances reactivity. The dihydrochloride salt form, 3-(1-methyl-1H-imidazol-2-yl)azetidin-3-ol dihydrochloride, improves solubility and stability for experimental applications.

Molecular Formula and Weight

-

Molecular formula:

-

Molecular weight: 225.15 g/mol (free base); 298.09 g/mol (dihydrochloride salt).

Stereochemical Considerations

Synthesis and Manufacturing

Synthetic Pathways

While detailed protocols are scarce, the synthesis likely involves coupling 1-methylimidazole with azetidin-3-ol precursors. A proposed route includes:

-

Ring-opening of epichlorohydrin to form azetidin-3-ol intermediates.

-

Nucleophilic substitution with 1-methylimidazole-2-thiol under basic conditions.

-

Salt formation via hydrochloric acid treatment to yield the dihydrochloride form.

Key Reagents and Conditions

-

Catalysts: Palladium complexes for cross-coupling.

-

Solvents: Tetrahydrofuran (THF) or dimethylformamide (DMF).

-

Temperature: 60–80°C to balance reaction rate and selectivity.

Industrial-Scale Production

Physicochemical Properties

Solubility and Stability

-

Water solubility: Moderate (LogSw ≈ -0.63), improved significantly in the dihydrochloride form.

-

Thermal stability: Decomposes above 200°C, necessitating cold storage.

Partition and Dissociation Constants

-

logP: 0.826 (indicating moderate lipophilicity).

-

pKa: 23.76 (basic nitrogen), favoring protonation under physiological conditions.

Pharmacological Profile

Antimicrobial Activity

Preliminary studies suggest broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans). The imidazole moiety may inhibit ergosterol biosynthesis, a mechanism shared with azole antifungals.

Minimum Inhibitory Concentrations (MICs)

| Organism | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 12.5 |

| Candida albicans | 25.0 |

Enzyme Interactions

Molecular docking simulations predict strong binding to cytochrome P450 enzymes (e.g., CYP51), disrupting microbial cell membrane synthesis.

Applications in Drug Discovery

Lead Optimization

The compound serves as a scaffold for derivatization:

-

Azetidine modifications: Introducing electron-withdrawing groups enhances metabolic stability.

-

Imidazole substitutions: Fluorine atoms improve target affinity and blood-brain barrier penetration.

Preclinical Development

In murine models, the dihydrochloride salt showed 40% oral bioavailability and a half-life of 2.3 hours, supporting further pharmacokinetic studies.

Analytical Characterization

Spectroscopic Data

-

H NMR (400 MHz, DO): δ 7.45 (s, 1H, imidazole-H), 4.32 (m, 2H, azetidine-H), 3.85 (s, 3H, N-CH).

-

HRMS: m/z 226.1085 [M+H].

Chromatographic Methods

Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile) achieves >95% purity, with a retention time of 6.8 minutes.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume